1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol is a siloxane derivative known for its unique chemical properties and applications. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
Vorbereitungsmethoden
The synthesis of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by platinum-based catalysts. The industrial production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of silanol groups.
Reduction: The compound can act as a reducing agent in the presence of platinum catalysts, converting carboxamides to amines.
Substitution: It can participate in substitution reactions where the silicon-hydrogen bonds are replaced by other functional groups
Wissenschaftliche Forschungsanwendungen
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol has several applications in scientific research:
Chemistry: It is used as a monomer in the production of silicone polymers and resins.
Biology: The compound’s stability makes it useful in various biological assays and experiments.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of non-aqueous polymers and as a laboratory reagent
Wirkmechanismus
The mechanism of action of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound are reactive and can form new bonds with various substrates, facilitated by catalysts such as platinum. This reactivity is crucial for its role in reducing agents and polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol can be compared with other siloxane derivatives such as:
1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the propan-2-yl group.
Hexamethyldisiloxane: Contains six methyl groups and is used in similar applications.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions .
These comparisons highlight the unique functional groups in this compound that contribute to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
88221-32-3 |
---|---|
Molekularformel |
C7H20O3Si2 |
Molekulargewicht |
208.40 g/mol |
IUPAC-Name |
hydroxy-methyl-propan-2-yloxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H20O3Si2/c1-7(2)9-12(6,8)10-11(3,4)5/h7-8H,1-6H3 |
InChI-Schlüssel |
RQPLPTIZCHHJAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C)(O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.